8-Oxononanoic acid
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Overview
Description
8-Oxononanoic acid is an organic compound with the molecular formula C9H16O3 It is a derivative of nonanoic acid, characterized by the presence of a ketone group at the eighth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Oxononanoic acid can be synthesized through the oxidation of nonanoic acid. One common method involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions. The reaction typically proceeds as follows: [ \text{C9H18O2} + \text{Oxidizing Agent} \rightarrow \text{C9H16O3} + \text{By-products} ]
Industrial Production Methods: In industrial settings, this compound can be produced through the catalytic oxidation of nonanoic acid using supported metal catalysts. This method offers higher yields and better control over reaction conditions, making it suitable for large-scale production.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to produce more oxidized derivatives.
Reduction: It can be reduced to 8-hydroxynonanoic acid using reducing agents such as sodium borohydride.
Substitution: The ketone group in this compound can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, under basic or acidic conditions.
Major Products:
Oxidation: Higher oxidized derivatives.
Reduction: 8-Hydroxynonanoic acid.
Substitution: Various substituted nonanoic acid derivatives.
Scientific Research Applications
8-Oxononanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying fatty acid metabolism and oxidation processes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a building block for polymers.
Mechanism of Action
The mechanism of action of 8-Oxononanoic acid involves its interaction with various enzymes and biochemical pathways. For instance, in biological systems, it can be metabolized by enzymes involved in fatty acid oxidation, leading to the production of energy and other metabolites. The ketone group plays a crucial role in these reactions, acting as a reactive site for enzymatic activity.
Comparison with Similar Compounds
Nonanoic acid: The parent compound, lacking the ketone group.
8-Hydroxynonanoic acid: A reduced form of 8-Oxononanoic acid.
7-Oxononanoic acid: A positional isomer with the ketone group at the seventh carbon.
Uniqueness: this compound is unique due to the specific position of the ketone group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable for specific applications where the ketone functionality is essential.
Properties
IUPAC Name |
8-oxononanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-8(10)6-4-2-3-5-7-9(11)12/h2-7H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPGTJGXMGNBAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00948438 |
Source
|
Record name | 8-Oxononanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00948438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25542-64-7 |
Source
|
Record name | 8-Oxononanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025542647 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Oxononanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00948438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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